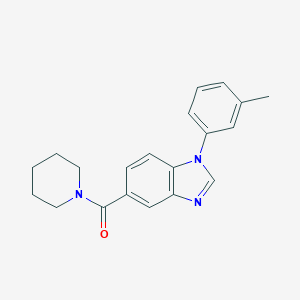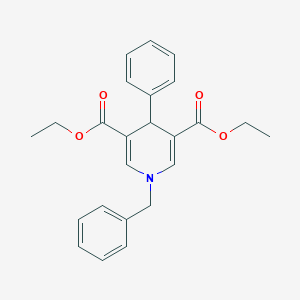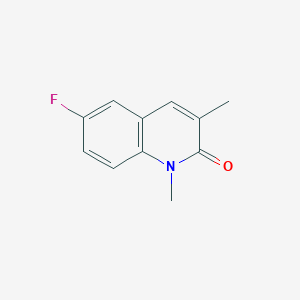
ML148
Übersicht
Beschreibung
ML148 is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme involved in the metabolism of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound has an IC50 value of 56 nanomolar, indicating its high potency . This compound is primarily used in scientific research to study prostaglandin-signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML148 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The production involves careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Reaktionstypen: ML148 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Reaktionen werden typischerweise in polaren Lösungsmitteln bei moderaten Temperaturen durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit verschiedenen funktionellen Gruppen ergeben .
Wissenschaftliche Forschungsanwendungen
ML148 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Prostaglandin-Signalwege abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die 15-Hydroxyprostaglandin-Dehydrogenase selektiv hemmt. Dieses Enzym ist für den Abbau von Prostaglandinen verantwortlich, und seine Hemmung führt zu erhöhten Prostaglandinspiegeln im Körper. Das molekulare Ziel von this compound ist das aktive Zentrum der 15-Hydroxyprostaglandin-Dehydrogenase, an dem es bindet und verhindert, dass das Enzym die Oxidation von Prostaglandinen katalysiert .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Selektivität und Potenz als Inhibitor der 15-Hydroxyprostaglandin-Dehydrogenase einzigartig. Seine Fähigkeit, dieses Enzym selektiv zu hemmen, macht es zu einem wertvollen Werkzeug, um Prostaglandin-Signalwege zu untersuchen und potenzielle therapeutische Anwendungen zu erforschen .
Wirkmechanismus
ML148 exerts its effects by selectively inhibiting 15-hydroxyprostaglandin dehydrogenase. This enzyme is responsible for the degradation of prostaglandins, and its inhibition leads to increased levels of prostaglandins in the body. The molecular target of this compound is the active site of 15-hydroxyprostaglandin dehydrogenase, where it binds and prevents the enzyme from catalyzing the oxidation of prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of ML148: this compound is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its ability to selectively inhibit this enzyme makes it a valuable tool in studying prostaglandin-signaling pathways and exploring potential therapeutic applications .
Eigenschaften
IUPAC Name |
[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOQZALLOQMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B162674.png)










